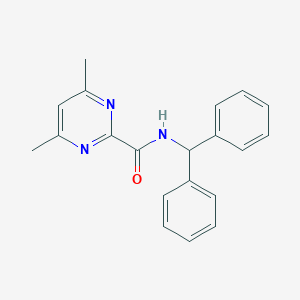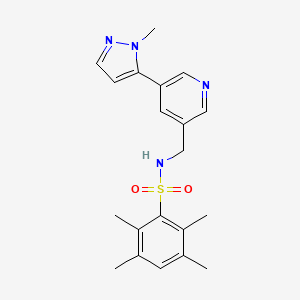
2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multi-step chemical processes, including condensation, sulfonation, and amidation reactions. The synthesis process is crucial for obtaining high purity and yield. These methods often require specific reagents and conditions to achieve the desired product with the correct structural configuration (Ghorab et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of sulfonamides, including crystallographic studies, reveals significant insights into their conformation, bonding, and interactions. For instance, the crystal structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide show varying torsion angles and hydrogen bonding patterns, affecting their molecular arrangements and potential reactivity (Jacobs et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides involves interactions with various reagents and conditions, leading to products with diverse biological and chemical properties. These reactions are influenced by the structure of the sulfonamide, with different substituents affecting the outcome of the reaction. The presence of electron-donating or withdrawing groups can significantly alter their chemical behavior.
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties depend on the molecular structure and substitution pattern of the sulfonamide. For example, crystallographic studies provide insights into the packing, hydrogen bonding, and overall stability of these compounds in solid state (Azzam et al., 2017).
科学的研究の応用
Antimicrobial Potential
The antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties has been explored. These compounds exhibit significant in vitro antibacterial activity against various pathogenic bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against fungal yeasts like Saccharomyces cerevisiae and Candida albicans (Chandak et al., 2013).
Anti-Breast Cancer Evaluation
Novel N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have been synthesized and evaluated for their anticancer activity against the human tumor breast cell line (MCF7). These compounds showed promising activity, suggesting potential for development as anti-breast cancer agents (Ghorab et al., 2014).
Carbonic Anhydrase Inhibition for Anticancer Activity
A series of novel compounds incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties with benzenesulfonamide have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms. These compounds exhibited potent activity against tumor-associated isoforms, showing potential for anticancer applications (Ghorab et al., 2014).
Leucine-Zipper and Sterile-α Motif Kinase Inhibition
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been designed as selective inhibitors of ZAK, a kinase involved in the regulation of cell growth and stress responses. These compounds have demonstrated potent inhibition of ZAK activity and therapeutic effects in models of cardiac hypertrophy (Chang et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
2,3,5,6-tetramethyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13-8-14(2)16(4)20(15(13)3)27(25,26)23-11-17-9-18(12-21-10-17)19-6-7-22-24(19)5/h6-10,12,23H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHBRKTYBROXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


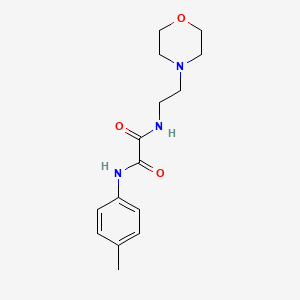
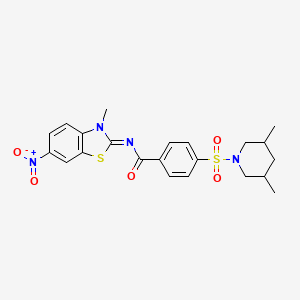
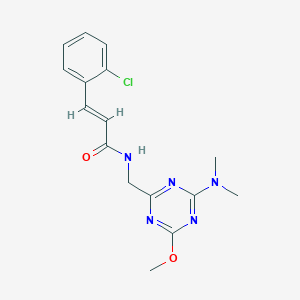
![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)
![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)

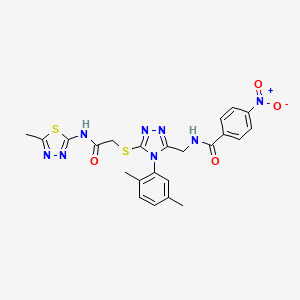

![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)
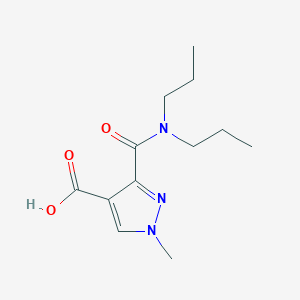
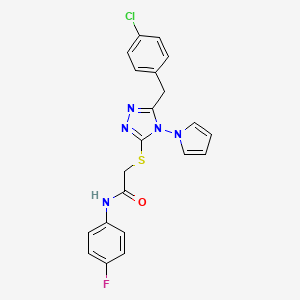
![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)
